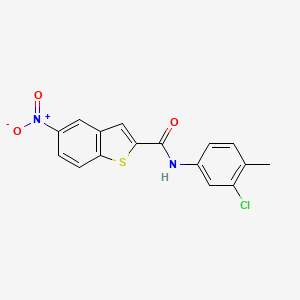

N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

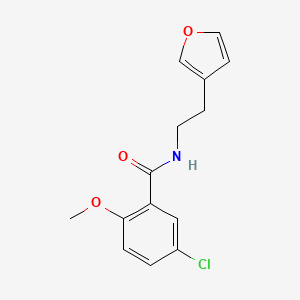

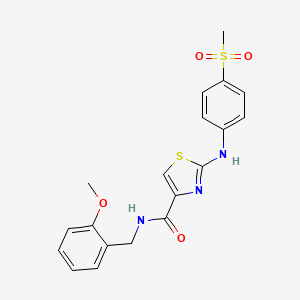

Compounds like N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide belong to a class of organic compounds known as amides. They are formed by the condensation reaction of a carboxylic acid with an amine, in which a water molecule is eliminated . These compounds can exhibit a range of chemical and biological properties .

Molecular Structure Analysis

The molecular structure of a compound can be characterized by techniques such as single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies . In the crystal, the molecules can be linked by N–H⋯O and C–H⋯O hydrogen bonds. There can also be weak π⋯π interactions in the compound form a layer structure parallel to the plane .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined through various laboratory techniques. For example, a similar compound, 3-Chloro-4-methylphenyl isocyanate, is a colorless liquid with an acrid odor. It is denser than water and toxic by ingestion, inhalation, and skin absorption .Scientific Research Applications

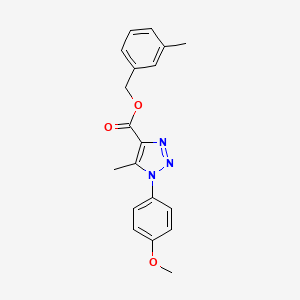

Synthesis and Chemical Properties

Research has delved into the synthesis and properties of benzothiophene derivatives due to their importance in organic chemistry and potential applications in creating new materials and drugs. For instance, the study by J. Mckenney and R. Castle (1987) explored the photocyclization of 3-chloro-N-phenylbenzo[b]thiophene-2-carboxamide, leading to the creation of novel heterocyclic ring systems such as [1]benzothieno[2,3-c]quinolines. These compounds demonstrate the versatility of benzothiophene derivatives in synthesizing complex molecules with potential applications in medicinal chemistry and material science J. Mckenney & R. Castle, 1987.

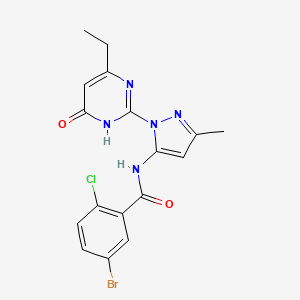

Antimicrobial and Antifungal Activity

The synthesis and evaluation of benzothiazole derivatives, which share a structural resemblance with benzothiophene carboxamide derivatives, have been studied for their potent antitumor and antimicrobial properties. For example, Masao Yoshida et al. (2005) designed and synthesized biologically stable derivatives showing excellent inhibitory effects on tumor growth Masao Yoshida et al., 2005. Furthermore, Carmen Limban et al. (2011) investigated new thiourea derivatives for their antipathogenic activity, demonstrating significant effects particularly against Pseudomonas aeruginosa and Staphylococcus aureus, highlighting the potential of benzothiophene derivatives in developing new antimicrobial agents Carmen Limban et al., 2011.

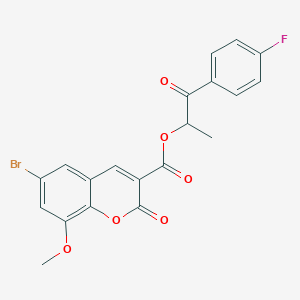

Antioxidant Activity

Research into the antioxidant properties of benzothiophene derivatives has identified compounds with significant potential. I. Tumosienė et al. (2019) synthesized novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, demonstrating potent antioxidant activities, with some compounds showing superior activity to ascorbic acid. This suggests the utility of benzothiophene derivatives in developing antioxidants I. Tumosienė et al., 2019.

Corrosion Inhibition

Ankush Mishra et al. (2018) investigated the use of N-phenyl-benzamide derivatives as corrosion inhibitors for mild steel in acidic conditions. Their findings demonstrated that these compounds could provide significant protection against corrosion, highlighting another potential application of benzothiophene derivatives in industrial settings Ankush Mishra et al., 2018.

Safety and Hazards

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the importance of heterocyclic chemistry and the potential of similar compounds in drug discovery, a deeper understanding of the chemical properties and biological activities of these compounds is of significant interest .

properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-5-nitro-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O3S/c1-9-2-3-11(8-13(9)17)18-16(20)15-7-10-6-12(19(21)22)4-5-14(10)23-15/h2-8H,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCQYDKXXZLALY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(4-Chlorophenyl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2924944.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2924949.png)

![2-bromo-4,5-dichloro-N-[2-(diethylamino)ethyl]benzenesulfonamide](/img/structure/B2924953.png)

![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2924956.png)

![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2924957.png)